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molecular formula C14H11Cl2NO2 B195802 Diclofenac CAS No. 15307-86-5

Diclofenac

Cat. No. B195802
M. Wt: 296.1 g/mol
InChI Key: DCOPUUMXTXDBNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04410724

Procedure details

The same procedure as in Example 1 given in Japanese Pat. No. 374/1980 was employed using 3.10 g of 2,6-dichloroaniline, 0.10 g of cuprous bromide, 2.80 g of potassium carbonate and 10 ml of dimethyl sulfoxide except that potassium o-bromophenylacetate was replaced with 4.17 g of potassium o-chlorophenylacetate. o-(2,6-Dichloroanilino)phenylacetic acid was not obtained at all.
Quantity
3.1 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous bromide
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Three
Name
potassium o-bromophenylacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
potassium o-chlorophenylacetate
Quantity
4.17 g
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([Cl:9])[C:3]=1[NH2:4].C(=O)([O-])[O-].[K+].[K+].Br[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[CH2:23][C:24]([O-:26])=[O:25].[K+].ClC1C=CC=CC=1CC([O-])=O.[K+]>CS(C)=O>[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([Cl:9])[C:3]=1[NH:4][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[CH2:23][C:24]([OH:26])=[O:25] |f:1.2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
ClC1=C(N)C(=CC=C1)Cl
Step Two
Name
cuprous bromide
Quantity
0.1 g
Type
reactant
Smiles
Step Three
Name
Quantity
2.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
potassium o-bromophenylacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=CC=C1)CC(=O)[O-].[K+]
Step Five
Name
potassium o-chlorophenylacetate
Quantity
4.17 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)CC(=O)[O-].[K+]
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(NC2=C(C=CC=C2)CC(=O)O)C(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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